2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst . The specific steps and conditions can vary depending on the desired purity and yield.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxy-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol: A similar compound with an additional methoxy group, which may alter its chemical properties and reactivity.
2-Bromo-4-{[(1-methoxypropan-2-yl)amino]methyl}phenol: Lacks the methoxy group, potentially affecting its biological activity and interactions.
Uniqueness
2-Bromo-6-{[(1-methoxypropan-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and an amino group allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C11H16BrNO2 |
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Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-bromo-6-[(1-methoxypropan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H16BrNO2/c1-8(7-15-2)13-6-9-4-3-5-10(12)11(9)14/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
GKPBDOIAOLKOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=C(C(=CC=C1)Br)O |
Origin of Product |
United States |
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